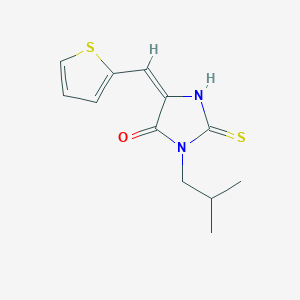

3-isobutyl-2-mercapto-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one

Beschreibung

Eigenschaften

IUPAC Name |

(5E)-3-(2-methylpropyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS2/c1-8(2)7-14-11(15)10(13-12(14)16)6-9-4-3-5-17-9/h3-6,8H,7H2,1-2H3,(H,13,16)/b10-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNGNZRVIUXLFO-UXBLZVDNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C(=CC2=CC=CS2)NC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN1C(=O)/C(=C\C2=CC=CS2)/NC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-Isobutyl-2-mercapto-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and applications in medicinal chemistry.

- Molecular Formula : C12H14N2OS

- Molecular Weight : 238.32 g/mol

- Structure : The compound features a thiol group, which is often associated with biological activity, particularly in enzyme inhibition and antioxidant properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antioxidant Activity : The presence of the mercapto group contributes to its ability to scavenge free radicals.

- Antimicrobial Properties : Studies have shown that imidazole derivatives can inhibit the growth of various bacterial and fungal strains.

- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against cancer cell lines.

Antioxidant Activity

A study conducted by Tan et al. (2017) evaluated the antioxidant properties of various imidazole derivatives. The results indicated that compounds with a thiol group exhibited significant free radical scavenging activity, suggesting potential for therapeutic applications in oxidative stress-related diseases .

Antimicrobial Properties

In a comparative study of imidazole derivatives, it was found that this compound showed notable antibacterial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains, highlighting its potential as an antimicrobial agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

Research by Chohan et al. (2013) explored the anticancer effects of Schiff base complexes related to imidazole derivatives. The study demonstrated that these compounds could induce apoptosis in cancer cells through ROS generation and modulation of cell cycle regulators .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.

- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, it protects cells from oxidative damage while potentially inducing apoptosis in cancer cells.

- Interaction with Biological Targets : Its structure allows for interaction with various biological macromolecules, enhancing its pharmacological profile.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Table 1: Structural and Physical Property Comparison

*Calculated based on molecular formula C14H16N2OS2.

Key Observations:

- Mercapto vs. Methylthio Groups: The target compound’s –SH group (vs.

- Aromatic Substituents : Thienylmethylene (target) vs. benzothiophenyl (3a) or benzodioxolyl (15/20) moieties influence electronic properties. Thiophene’s electron-rich nature may enhance π-stacking compared to benzodioxole’s electron-withdrawing effects.

Q & A

Q. Methodological validation :

- Spectroscopy : and NMR identify substituents (e.g., thienylmethylene protons at δ 7.2–7.8 ppm, isobutyl CH at δ 1.2–1.5 ppm) .

- Mass spectrometry : LC-ESI-MS confirms molecular weight (e.g., [M+H] at m/z ~335) and fragmentation patterns .

- IR spectroscopy : C=O stretch (~1700 cm) and S-H stretch (~2550 cm) confirm core functional groups .

Advanced: How can computational methods guide the optimization of this compound’s stability and bioactivity?

- DFT studies : Use B3LYP/6-31G(d) to optimize geometry, calculate HOMO-LUMO gaps (predicting reactivity), and confirm the stability of the E-isomer over Z (energy difference ~2–3 kcal/mol) .

- Docking simulations : Target-specific interactions (e.g., HIV-1 reverse transcriptase or BACE1) are modeled using AutoDock4. Focus on hydrogen bonding with thienyl sulfur and hydrophobic interactions with the isobutyl group .

Advanced: What strategies address contradictory antimicrobial activity data across structurally similar analogs?

- Substituent analysis : Compare bioactivity of derivatives with varying R-groups (e.g., piperazine vs. morpholino). Compound 11c () showed enhanced activity due to its planar piperazine moiety, improving target binding .

- MIC testing : Standardize protocols (e.g., broth microdilution) against S. aureus and C. albicans to control for experimental variability .

Basic: What are the key ADMET properties of this compound?

- Lipinski’s Rule : Molecular weight <500, LogP <5, H-bond donors ≤5, acceptors ≤10. The compound complies, suggesting oral bioavailability .

- Toxicity : Ames test (negative for mutagenicity) and hepatotoxicity screening (primary hepatocyte viability assays) are recommended .

Advanced: How does isomerism (E/Z) impact biological activity and experimental design?

- Isomer separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate E and Z forms. The E-isomer dominates due to thermodynamic stability .

- Bioactivity correlation : E-isomers of analogous compounds show 2–3× higher antimicrobial potency due to improved target binding .

Basic: What spectroscopic techniques differentiate this compound from its 1,3-thiazol-4-one analogs?

- NMR : Thiazol-4-one analogs lack the imidazol-4-one C=O proton environment (δ 8.1–8.3 ppm) and show distinct thiazole ring protons (δ 7.5–7.9 ppm) .

- X-ray diffraction : Imidazol-4-ones exhibit planar geometry, whereas thiazol-4-ones have a bent structure due to sulfur’s larger atomic radius .

Advanced: How can structure-activity relationships (SAR) be explored for antiproliferative applications?

- Scaffold modification : Introduce electron-withdrawing groups (e.g., -NO) at the thienyl position to enhance oxidative stress induction (IC values <10 µM in MCF-7 cells) .

- In vitro assays : Measure ROS generation (DCFH-DA probe) and mitochondrial membrane potential (JC-1 staining) to link structural features to mechanism .

Basic: What safety precautions are critical during handling?

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid skin/eye contact (irritation risk) .

- Waste disposal : Neutralize with 10% sodium bicarbonate before incineration to prevent thiol-related toxicity .

Advanced: How does the thienylmethylene group influence target selectivity in kinase inhibition?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.